molecular formula C22H18N2OS B5056026 N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-methylbenzamide

N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-methylbenzamide

Cat. No.: B5056026
M. Wt: 358.5 g/mol
InChI Key: JVTLISQTWSIWKZ-UHFFFAOYSA-N
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Description

“N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-methylbenzamide” is a compound that belongs to the benzothiazole class . Benzothiazole derivatives are known for their diverse biological activities such as antifungal, antiprotozoal, antimicrobial, anticancer, anticonvulsant, antihypertensive, antidiabetic, and anti-inflammatory activities .


Synthesis Analysis

The synthesis of benzothiazole derivatives, including “this compound”, can be carried out using hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) under relatively milder reaction conditions using dimethyl formamide as solvent .


Molecular Structure Analysis

The molecular structure of “this compound” can be characterized by FTIR, 1H-NMR, 13C-NMR, and HRMS spectral data .

Future Directions

The future directions for “N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-methylbenzamide” and similar compounds could involve further exploration of their biological activities and potential applications in medicine, given the diverse biological activities associated with benzothiazole derivatives . Additionally, more research could be done to optimize the synthesis process and improve the yield of these compounds .

Properties

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2OS/c1-14-7-5-8-16(13-14)21(25)23-18-11-6-9-17(15(18)2)22-24-19-10-3-4-12-20(19)26-22/h3-13H,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVTLISQTWSIWKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC2=CC=CC(=C2C)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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